molecular formula C3H7NO B13485123 2-Propen-1-amine, N-hydroxy- CAS No. 52716-05-9

2-Propen-1-amine, N-hydroxy-

Cat. No.: B13485123
CAS No.: 52716-05-9
M. Wt: 73.09 g/mol
InChI Key: LMWHOJSLACFBSG-UHFFFAOYSA-N
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Description

N-(Prop-2-en-1-yl)hydroxylamine is an organic compound with the molecular formula C3H7NO It is a derivative of hydroxylamine, where the hydrogen atom of the hydroxylamine is replaced by a prop-2-en-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(Prop-2-en-1-yl)hydroxylamine can be synthesized through several methods. One common approach involves the reaction of hydroxylamine with an appropriate alkene under specific conditions. For instance, the reaction of hydroxylamine hydrochloride with prop-2-en-1-yl chloride in the presence of a base such as sodium hydroxide can yield N-(prop-2-en-1-yl)hydroxylamine .

Industrial Production Methods

Industrial production of N-(prop-2-en-1-yl)hydroxylamine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(Prop-2-en-1-yl)hydroxylamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oximes or nitriles.

    Reduction: It can be reduced to form primary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted hydroxylamines or other derivatives.

Scientific Research Applications

N-(Prop-2-en-1-yl)hydroxylamine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of various compounds.

    Biology: It can be used in the study of enzyme inhibition and as a probe for biological pathways.

    Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which N-(prop-2-en-1-yl)hydroxylamine exerts its effects involves its interaction with molecular targets such as enzymes. It can act as an inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The specific pathways involved depend on the enzyme and the biological context.

Comparison with Similar Compounds

Similar Compounds

    Hydroxylamine: The parent compound, which lacks the prop-2-en-1-yl group.

    N-Methylhydroxylamine: A derivative where the hydrogen atom is replaced by a methyl group.

    N-Ethylhydroxylamine: A derivative with an ethyl group instead of the prop-2-en-1-yl group.

Uniqueness

N-(Prop-2-en-1-yl)hydroxylamine is unique due to the presence of the prop-2-en-1-yl group, which imparts distinct chemical properties and reactivity compared to other hydroxylamine derivatives. This uniqueness makes it valuable in specific synthetic applications and research contexts.

Properties

CAS No.

52716-05-9

Molecular Formula

C3H7NO

Molecular Weight

73.09 g/mol

IUPAC Name

N-prop-2-enylhydroxylamine

InChI

InChI=1S/C3H7NO/c1-2-3-4-5/h2,4-5H,1,3H2

InChI Key

LMWHOJSLACFBSG-UHFFFAOYSA-N

Canonical SMILES

C=CCNO

Origin of Product

United States

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